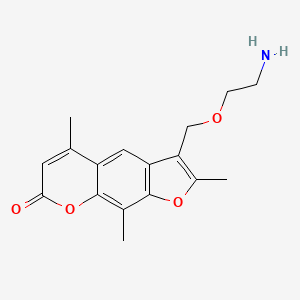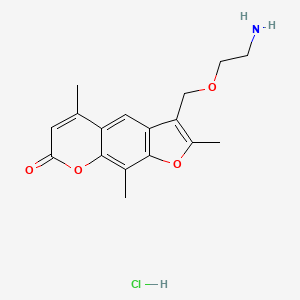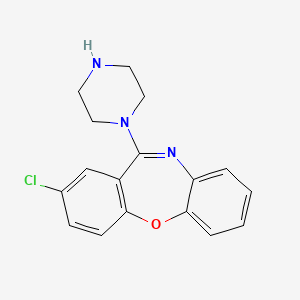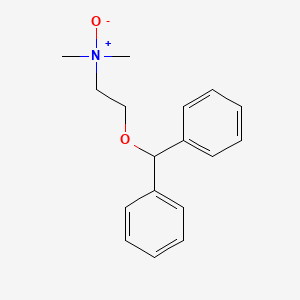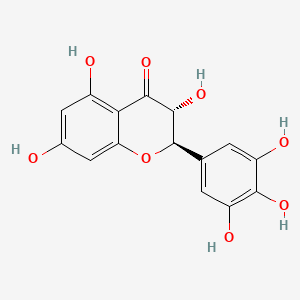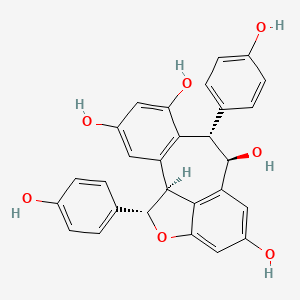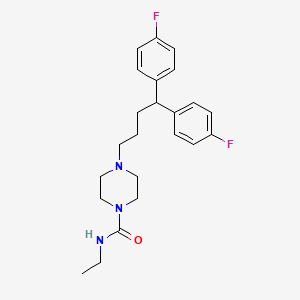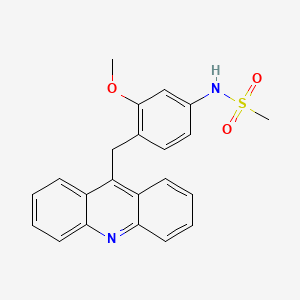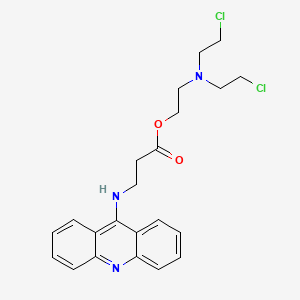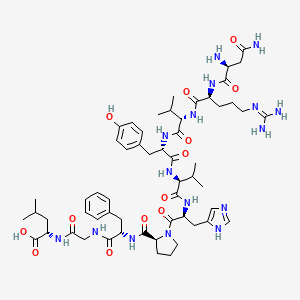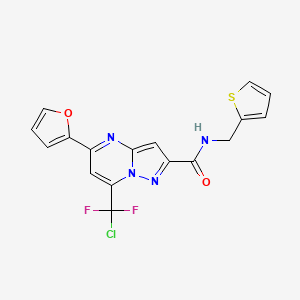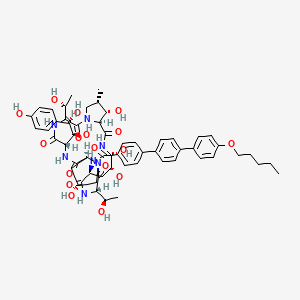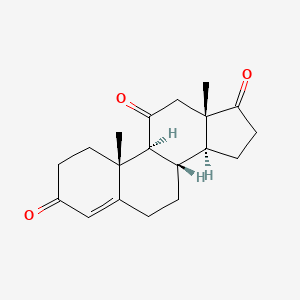
Adrenosterona
Descripción general
Descripción
La adrenosterona, también conocida como androst-4-en-3,11,17-triona, es una hormona esteroide con un débil efecto androgénico. Fue aislada por primera vez en 1936 de la corteza adrenal por Tadeus Reichstein en la Universidad de Basilea. La this compound se encuentra en cantidades traza en los humanos y la mayoría de los mamíferos, y en cantidades mayores en los peces, donde sirve como precursor del andrógeno principal, la 11-cetotestosterona .
Aplicaciones Científicas De Investigación
La adrenosterona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de otras hormonas esteroides.
Biología: Se estudia por su papel en el sistema endocrino y sus efectos sobre el metabolismo.
Medicina: Se investiga por su posible uso en el tratamiento de afecciones relacionadas con el desequilibrio de cortisol, como el síndrome de Cushing.
Industria: Empleada en la producción de suplementos dietéticos dirigidos a la pérdida de grasa y el aumento de masa muscular
Mecanismo De Acción
Se cree que la adrenosterona actúa como un inhibidor selectivo competitivo de la enzima 11β-hidroxiesteroide deshidrogenasa tipo 1 (11βHSD1). Esta enzima es responsable de la activación del cortisol a partir de la cortisona. Al inhibir esta enzima, la this compound previene la degradación muscular y contribuye a sus efectos sobre la pérdida de grasa y el aumento de masa muscular .
Compuestos similares:
11-cetotestosterona: Un andrógeno principal en los peces, derivado de la this compound.
11β-hidroxiandrostenediona: Un metabolito formado a través de la reducción de la this compound.
Androstenediona: Otra hormona esteroide con efectos androgénicos similares
Unicidad: La this compound es única debido a su débil efecto androgénico y su papel como precursor de la 11-cetotestosterona. Su capacidad para inhibir la 11βHSD1 la distingue de otros compuestos similares, lo que la convierte en valiosa en la investigación y las aplicaciones industriales .
Análisis Bioquímico
Biochemical Properties
Adrenosterone is involved in the metabolic pathways of corticosteroids and androst-4-ene-3,17-dione . It is thought to be a competitive selective 11βHSD1 inhibitor, which is responsible for activation of cortisol from cortisone . This suggests that Adrenosterone interacts with enzymes such as 11βHSD1 and plays a role in the biochemical reactions involving cortisol.
Cellular Effects
Adrenosterone is thought to prevent muscle breakdown, contributing to a majority of its effects . It has been used to study its effect on cell morphology, cell number, and myogenic differentiation in killifish cell line, KFE-5 .
Molecular Mechanism
Adrenosterone exerts its effects at the molecular level primarily through its role as an inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) enzyme . This enzyme is responsible for the activation of cortisol from cortisone, and by inhibiting it, Adrenosterone prevents the breakdown of muscle tissue .
Temporal Effects in Laboratory Settings
It is known that Adrenosterone is an endogenous steroid, suggesting that its effects may be subject to the body’s natural metabolic processes .
Metabolic Pathways
Adrenosterone is involved in the metabolic pathways of corticosteroids and androst-4-ene-3,17-dione . It is thought to function as an inhibitor of the 11βHSD1 enzyme, which plays a role in the activation of cortisol from cortisone .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La adrenosterona se puede sintetizar a través de varios métodos, incluida la reacción de Diels-Alder. Un enfoque clásico involucra la reacción de un cetoácido con isopropenillitio para formar un alcohol alílico terciario, que luego se somete a reacciones adicionales para producir this compound .
Métodos de producción industrial: La producción industrial de this compound típicamente involucra el uso de procesos de transformación microbiana. Se emplean cepas específicas de microorganismos para convertir esteroides precursores en this compound a través de una serie de reacciones enzimáticas .
Análisis De Reacciones Químicas
Tipos de reacciones: La adrenosterona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Conversión a 11-cetotestosterona.
Reducción: Formación de 11β-hidroxiandrostenediona.
Sustitución: Diversas sustituciones en las posiciones 3, 11 y 17.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio o trióxido de cromo.
Reducción: Borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Agentes halogenantes como bromo o cloro.
Productos principales:
Oxidación: 11-cetotestosterona.
Reducción: 11β-hidroxiandrostenediona.
Sustitución: Diversos derivados halogenados
Comparación Con Compuestos Similares
11-Ketotestosterone: A primary androgen in fish, derived from adrenosterone.
11β-Hydroxyandrostenedione: A metabolite formed through the reduction of adrenosterone.
Androstenedione: Another steroid hormone with similar androgenic effects
Uniqueness: Adrenosterone is unique due to its weak androgenic effect and its role as a precursor to 11-ketotestosterone. Its ability to inhibit 11βHSD1 distinguishes it from other similar compounds, making it valuable in research and industrial applications .
Propiedades
IUPAC Name |
(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,17H,3-8,10H2,1-2H3/t13-,14-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRPTBIGEANTGU-IRIMSJTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020915, DTXSID801019311 | |
| Record name | (+/-)-Adrenosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adrenosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Adrenosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006772 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
382-45-6, 911474-75-4, 82043-34-3 | |
| Record name | Adrenosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=382-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adrenosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Androstene-3,11,17-trione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911474754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ADRENOSTERONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Adrenosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adrenosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Androst-4-ene-3,11,17-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADRENOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE4E9102GY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Adrenosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006772 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


